7-Chloro-3-ethylquinoxalin-2(1H)-one
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Overview
Description
7-Chloro-3-ethylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom at the 7th position and an ethyl group at the 3rd position of the quinoxaline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-ethylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroaniline with ethyl glyoxalate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Polar solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-ethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Various substituted quinoxalines depending on the nucleophile used
Scientific Research Applications
7-Chloro-3-ethylquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-ethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloroquinoxalin-2(1H)-one
- 3-Ethylquinoxalin-2(1H)-one
- 7-Bromo-3-ethylquinoxalin-2(1H)-one
Uniqueness
7-Chloro-3-ethylquinoxalin-2(1H)-one is unique due to the combined presence of the chlorine atom and the ethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced biological activity or different reactivity patterns, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
7-chloro-3-ethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-5-6(11)3-4-8(9)12-7/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
LOUXGCXCSDTNRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
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